3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione features a fused pyrrolo[3,2-d]pyrimidine-dione core, substituted with a 4-fluorophenyl group at position 7 and a 4-benzylpiperazine-acetyl moiety at position 2.
- Pyrrolo[3,2-d]pyrimidine-dione core: A bicyclic system with hydrogen-bonding capacity via the dione groups, critical for interactions with enzymatic targets.
- 4-Fluorophenyl group: Enhances metabolic stability and hydrophobic interactions.
- Benzylpiperazine-acetyl side chain: Likely improves pharmacokinetic properties, such as solubility and blood-brain barrier penetration, due to the piperazine ring’s flexibility and the benzyl group’s aromaticity.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c26-19-8-6-18(7-9-19)20-14-27-23-22(20)28-25(34)31(24(23)33)16-21(32)30-12-10-29(11-13-30)15-17-4-2-1-3-5-17/h1-9,14,27H,10-13,15-16H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOHKXNWYPBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a benzylpiperazine moiety is significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study reported that compounds with similar structural features showed activity against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.488 to 62.5 µM.
Antitumor Activity
The compound's antitumor potential is highlighted in studies involving dihydrofolate reductase (DHFR) inhibition. Similar derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and have been found to induce apoptosis by modulating pro-apoptotic and anti-apoptotic proteins .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 7f | 1.83 | DHFR inhibition |
| MTX | 5.57 | DHFR inhibition |
Anti-inflammatory Activity
Pyrrolo[3,2-d]pyrimidine derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced folate metabolism, which is critical for DNA synthesis in rapidly dividing cells.
- Receptor Modulation : The benzylpiperazine moiety may facilitate binding to various neurotransmitter receptors, potentially affecting neurological pathways.
Case Study 1: Antimycobacterial Activity
A study focused on the antitubercular activity of pyrrolo[3,2-d]pyrimidine derivatives demonstrated that certain compounds exhibited potent activity against Mycobacterium tuberculosis. The most effective derivative had an MIC value of 0.488 µM and was non-cytotoxic to Vero cells .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested alongside other derivatives for their anticancer effects on MCF-7 cells. Results showed that the compound significantly decreased the expression of anti-apoptotic Bcl-2 protein while increasing pro-apoptotic markers .
Scientific Research Applications
Anticancer Activity
Pyrrolo[3,2-d]pyrimidine derivatives have been widely studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolo-pyrimidine framework can lead to enhanced activity against breast and lung cancer cells due to their ability to inhibit critical pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of pyrrolo[3,2-d]pyrimidine derivatives suggest that they possess effective antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes. In vitro studies have demonstrated that derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Neuropharmacological Effects
The presence of the piperazine ring in this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may modulate neurotransmitter systems, which could lead to therapeutic effects in anxiety and depression models .
Case Study 1: Anticancer Screening
A study published in the Bulletin of Chemical Society of Ethiopia explored novel pyrrolo[2,3-d]pyrimidine derivatives' synthesis and their anticancer activities. The synthesized compounds were tested against various cancer cell lines, revealing promising results with IC50 values indicating potent activity against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
In a recent study focusing on antimicrobial activities, several derivatives of pyrrolo[3,2-d]pyrimidine were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values lower than those of established antibiotics, suggesting their potential as novel antimicrobial agents .
Summary of Findings
| Application | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against multiple cancer cell lines; potential for drug development. |
| Antimicrobial Properties | Effective against various bacterial strains; MIC values comparable to existing antibiotics. |
| Neuropharmacological | Potential anxiolytic effects; modulation of neurotransmitter systems observed in preliminary studies. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Pyrrolo[2,3-d]pyrimidine Derivatives
- N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine ():
- Core : Pyrrolo[2,3-d]pyrimidine (vs. [3,2-d] in the target). The altered ring fusion impacts planarity and electronic distribution.
- Substituents : A 3-bromophenyl group and phenethyl chain. Bromine’s steric bulk and electron-withdrawing nature contrast with the target’s 4-fluorophenyl and benzylpiperazine groups.
- Activity : Reported as a multiple receptor inhibitor . The phenethyl group may enhance lipophilicity compared to the target’s oxoethyl-piperazine linker.
Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects
Piperazine-Containing Analogues
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ():
- Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Substituents: Dipentylamino and ethyl carboxylate groups.
Fluorophenyl-Containing Analogues
Comparative Data Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare this pyrrolo[3,2-d]pyrimidine derivative?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Formation of the pyrrolo[3,2-d]pyrimidine core using substituted aldehydes and thiourea derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Alkylation : Introduction of the 2-(4-benzylpiperazin-1-yl)-2-oxoethyl group via nucleophilic substitution or coupling reactions, often in refluxing isopropanol with catalytic HCl .
- Purification : Flash chromatography (e.g., CHCl₃/MeOH gradients) yields pure product, confirmed by TLC (Rf ~0.5–0.6) and NMR .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key methods include:
- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.1–8.6 ppm), piperazine N–CH₂ (δ 3.8–4.3 ppm), and carbonyl groups (δ 165–175 ppm) .
- X-ray crystallography : Resolves bond lengths (mean C–C: 0.004–0.005 Å) and confirms stereochemistry .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What are the primary structural determinants of solubility and bioavailability?
- The 4-fluorophenyl group enhances lipophilicity (logP ~3.5), while the piperazine moiety improves water solubility via protonation at physiological pH .
- Substituent polarity (e.g., benzyl vs. methoxy groups) influences metabolic stability, as seen in SAR studies of analogous compounds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Parameters : Temperature (80–120°C), solvent ratios (e.g., iPrOH/H₂O), and catalyst loading (HCl) are varied systematically .
- Statistical modeling : Response surface methodology identifies optimal conditions (e.g., 12-hour reflux in iPrOH with 6 drops HCl yields 70% purity) .
- Case study : Flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) reduce side reactions and improve reproducibility .
Q. How to address contradictions in reported biological activity data for similar compounds?
- Assay variability : Differences in kinase inhibition (IC₅₀) may arise from cell line specificity (e.g., HEK293 vs. HeLa) or ATP concentration .
- Structural nuances : Compare substituent effects (e.g., 2-methylbenzyl vs. 1-naphthylmethyl groups) using molecular docking to explain selectivity shifts .
- Data normalization : Control for purity (>95% by HPLC) and batch-to-batch variability in activity assays .
Q. What computational strategies predict binding modes to tyrosine kinase targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions between the pyrrolopyrimidine core and ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- MD simulations : Assess stability of the benzylpiperazine side chain in hydrophobic pockets over 100-ns trajectories .
- ADMET predictions : SwissADME estimates oral bioavailability (≥60%) and blood-brain barrier penetration for lead optimization .
Methodological Considerations
Q. How to resolve disorder in X-ray crystallography data for flexible side chains?
- Refinement strategies : Use SHELXL to model partial occupancy of the benzylpiperazine group (R factor <0.06) .
- Temperature factors : High B-factors (>50 Ų) indicate dynamic regions; validate with NMR NOE correlations .
Q. What purification techniques mitigate byproducts from alkylation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
